4-Ethynylcyclohexanecarbaldehyde

Beschreibung

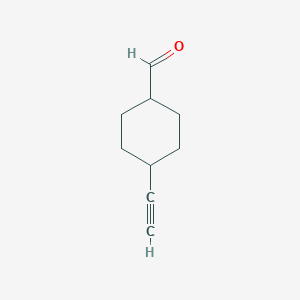

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-ethynylcyclohexane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-2-8-3-5-9(7-10)6-4-8/h1,7-9H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPJGBXVJLMLEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCC(CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethynylcyclohexanecarbaldehyde

Established Synthetic Pathways

The synthesis of 4-ethynylcyclohexanecarbaldehyde can be approached through several convergent strategies. A key consideration is the stereochemical relationship between the two substituents at the 1 and 4 positions of the cyclohexane (B81311) ring. The trans isomer is generally the thermodynamically more stable product due to the equatorial positioning of both bulky groups, which minimizes steric hindrance. mvpsvktcollege.ac.inlibretexts.orgmakingmolecules.comyoutube.com Synthetic routes often leverage this preference to achieve the desired stereoisomer.

A logical and efficient pathway involves the initial construction of a 1,4-disubstituted cyclohexane precursor, which can then be elaborated to introduce the ethynyl (B1212043) and carbaldehyde moieties. The choice of starting material and the sequence of functional group transformations are critical for a successful synthesis.

Cyclohexane Ring Synthesis and Functionalization Strategies

The creation of a suitably substituted cyclohexane ring is the foundational step. Various methods can be employed, often starting from readily available cyclic or acyclic precursors.

One common approach is the hydrogenation of a corresponding aromatic precursor, such as a substituted benzene (B151609) derivative. For instance, derivatives of p-hydroxybenzoic acid or 4-aminobenzoic acid can be hydrogenated to yield trans-4-substituted cyclohexanecarboxylic acids. google.comgoogle.com These reactions often utilize catalysts like ruthenium on carbon (Ru/C) under hydrogen pressure. google.com

Alternatively, cycloaddition reactions, such as the Diels-Alder reaction, can construct the six-membered ring with a degree of stereocontrol. More contemporary methods involve cascade or domino reactions, which can rapidly build molecular complexity. For example, cascade Michael-Aldol reactions between enones and suitable Michael donors can lead to highly functionalized cyclohexanone (B45756) skeletons with excellent diastereoselectivity. beilstein-journals.orgnih.gov The synthesis of 4-substituted cyclohexanones has also been achieved through the catalytic hydrogenation of the corresponding phenol (B47542) derivatives, followed by oxidation. google.com

A particularly relevant precursor is 4-formylcyclohexanone, which possesses both a ketone and an aldehyde group, albeit requiring selective protection strategies for further transformations. Its synthesis has been reported from 1,1-ethylenedioxy-4-(methoxymethylene)cyclohexane via hydrolysis. prepchem.com

Introduction of the Ethynyl Moiety via Alkynylation Reactions

With a suitable cyclohexanone precursor in hand, the next critical step is the introduction of the ethynyl group. This is typically achieved through one-carbon homologation of a ketone, converting the C=O double bond into a C≡C triple bond. Two of the most reliable and widely used methods for this transformation are the Corey-Fuchs reaction and the Seyferth-Gilbert homologation.

Both the Corey-Fuchs and Seyferth-Gilbert reactions provide a terminal alkyne from a ketone or aldehyde. The choice between these methods can depend on the substrate's sensitivity and the desired reaction conditions. The Corey-Fuchs reaction is a two-step process, which allows for the isolation of an intermediate dibromoalkene. organic-chemistry.orgjk-sci.comwikipedia.org The Seyferth-Gilbert homologation, particularly with the Ohira-Bestmann modification, offers a one-pot procedure. wikipedia.orgwordpress.com

The Corey-Fuchs reaction begins with the treatment of an aldehyde or ketone with a phosphonium (B103445) ylide generated from triphenylphosphine (B44618) and carbon tetrabromide. jk-sci.comtcichemicals.com This forms a 1,1-dibromoalkene. Subsequent treatment with a strong base, typically two equivalents of an alkyllithium reagent like n-butyllithium, first induces dehydrobromination to a bromoalkyne, followed by a lithium-halogen exchange and protonation upon workup to yield the terminal alkyne. organic-chemistry.orgjk-sci.comalfa-chemistry.com

The Seyferth-Gilbert homologation utilizes a diazomethylphosphonate reagent to convert a ketone or aldehyde directly into an alkyne. wikipedia.orgyoutube.com The original reagent, dimethyl (diazomethyl)phosphonate, requires a strong base like potassium tert-butoxide. wikipedia.org A significant improvement is the Ohira-Bestmann modification , which employs dimethyl (1-diazo-2-oxopropyl)phosphonate. This reagent can be used with milder bases, such as potassium carbonate, broadening the functional group tolerance of the reaction. wikipedia.orgwordpress.com

The following table summarizes the key reagents for these transformations.

| Reaction | Key Reagents | Intermediate | Reference |

| Corey-Fuchs Reaction | 1. CBr4, PPh32. n-BuLi | 1,1-Dibromoalkene | jk-sci.comtcichemicals.com |

| Seyferth-Gilbert Homologation | Dimethyl (diazomethyl)phosphonate, KOtBu | Vinyl diazo-intermediate | wikipedia.orgyoutube.com |

| Ohira-Bestmann Modification | Dimethyl (1-diazo-2-oxopropyl)phosphonate, K2CO3 | Vinyl diazo-intermediate | wikipedia.orgwordpress.com |

Installation of the Carbaldehyde Functionality

The final step in the synthesis is the introduction of the carbaldehyde group. This can be achieved either by oxidation of a primary alcohol or by reduction of a carboxylic acid or one of its derivatives. The choice of method depends on the functional groups already present in the molecule to avoid unwanted side reactions.

Oxidation of a Primary Alcohol: If the synthetic route leads to (4-ethynylcyclohexyl)methanol, a selective oxidation is required to furnish the aldehyde. A variety of modern oxidation methods are available that are mild enough to avoid over-oxidation to the carboxylic acid or reaction with the alkyne. A prominent example is the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite.

Reduction of a Carboxylic Acid Derivative: A more common strategy involves the partial reduction of a carboxylic acid derivative, such as an ester or an acid chloride. This approach is often preferred as it can be more selective. Diisobutylaluminium hydride (DIBAL-H) is a widely used reagent for the reduction of esters to aldehydes. commonorganicchemistry.comchemistrysteps.commasterorganicchemistry.com The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the primary alcohol. chemistrysteps.com Similarly, acid chlorides can be reduced to aldehydes using milder reducing agents like lithium tri-tert-butoxyaluminum hydride.

The following table outlines common reagents for these transformations.

| Transformation | Starting Material | Reagent(s) | Product | Reference |

| Oxidation | Primary Alcohol | TEMPO, NaOCl | Aldehyde | |

| Reduction | Ester | DIBAL-H | Aldehyde | chemistrysteps.commasterorganicchemistry.com |

| Reduction | Acid Chloride | LiAlH(OtBu)3 | Aldehyde |

Formylation Reactions

One common method for the synthesis of aldehydes is the oxidation of primary alcohols. youtube.com Therefore, a plausible route to this compound would involve the formylation of a suitable precursor, such as 4-ethynylcyclohexylmethanol. This transformation can be achieved using a variety of oxidizing agents. Pyridinium chlorochromate (PCC) or the Dess-Martin periodinane (DMP) are often employed for the mild oxidation of primary alcohols to aldehydes, minimizing the risk of over-oxidation to a carboxylic acid. youtube.com

Another approach involves the hydration of a terminal alkyne. libretexts.orgyoutube.comyoutube.com For instance, the anti-Markovnikov hydration of a 1,4-diethynylcyclohexane derivative could theoretically yield an enol intermediate that tautomerizes to the desired aldehyde. This method, however, would require careful control of reagents and conditions to ensure the selective hydration of only one ethynyl group.

The Gattermann-Koch reaction, which involves the formylation of aromatic compounds using carbon monoxide and hydrochloric acid, is not directly applicable to the saturated cyclohexane ring. youtube.com

Specific Preparative Methods (e.g., Patent Literature Derived Approaches)

While a specific patent detailing a "Process B, Stage (iv)" for the preparation of 4-ethynylcyclohexanecarboxaldehyde could not be located in the public domain, analysis of related patent literature can provide insights into potential synthetic routes.

Information regarding a specific process designated as "Process B, Stage (iv)" for the synthesis of 4-ethynylcyclohexanecarboxaldehyde is not publicly available in scientific literature or patent databases. This designation is likely internal to a specific patent or research group and is not a generally recognized synthetic protocol.

The combination of di-isopropylamine and n-butyllithium is used to form lithium diisopropylamide (LDA), a strong, non-nucleophilic base. LDA is commonly used to deprotonate weakly acidic protons, such as those adjacent to a carbonyl group, to form enolates. In the context of synthesizing this compound, LDA could potentially be used in a multi-step synthesis. For example, it could be employed to deprotonate a precursor molecule to facilitate a subsequent alkylation or other carbon-carbon bond-forming reaction. However, specific details on its application in the direct synthesis of this compound are not documented in the available literature.

Novel and Emerging Synthetic Strategies

The development of more efficient and sustainable methods for the synthesis of complex molecules is a continuous effort in organic chemistry. The following sections explore modern approaches that could be applied to the synthesis of this compound.

Chemoenzymatic and Biocatalytic Approaches

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis. nih.gov Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions, offering a green alternative to traditional chemical methods. nih.gov

For the synthesis of this compound, a chemoenzymatic approach could involve the use of an alcohol dehydrogenase to selectively oxidize a diol precursor containing an ethynyl group. Alternatively, a lipase (B570770) could be used for the stereoselective acylation of a racemic alcohol precursor, allowing for the separation of enantiomers for further chemical modification. While the direct chemoenzymatic synthesis of this compound has not been reported, the principles of biocatalysis offer a promising avenue for future research.

Metal-Catalyzed Cross-Coupling Reactions for C(sp)-C(sp2) and C(sp)-C(sp3) Bond Formation

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. youtube.comyoutube.com Reactions such as the Sonogashira, Suzuki, and Negishi couplings are widely used to connect different types of carbon atoms. youtube.comyoutube.com

The synthesis of this compound could potentially be achieved through a metal-catalyzed cross-coupling reaction. For instance, a Sonogashira coupling between a protected 4-halocyclohexanecarbaldehyde and a terminal alkyne, such as trimethylsilylacetylene, could form the desired carbon skeleton. Subsequent deprotection of the alkyne would yield the final product. The choice of catalyst, typically a palladium or copper complex, and reaction conditions would be critical to the success of this approach. youtube.comyoutube.com

Sustainable and Green Chemistry Protocols

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign processes. These protocols aim to reduce or eliminate the use of hazardous substances and maximize resource efficiency. The following sections explore several green chemistry approaches and their hypothetical application to the synthesis of this compound.

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the need for volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. These reactions are typically carried out by grinding or milling the reactants together, sometimes with a solid catalyst. researchgate.netresearchgate.net

Research has demonstrated the successful solvent-free synthesis of various aldehydes and their derivatives. For instance, the oxidation of primary alcohols to aldehydes has been achieved using Au-Pd/TiO2 catalysts under solvent-free conditions, showcasing high turnover frequencies for various alcohol types, including primary alkyl alcohols. nih.gov Another example is the one-pot synthesis of fused bis-heterocycles, where a Groebke–Blackburn–Bienaymé reaction is performed under solvent-free and catalyst-free conditions, highlighting the potential for complex molecule synthesis without solvents. acs.org The Ramachary Reductive Coupling (RRC) reaction, a metal-free, organocatalytic three-component reaction, has also been effectively conducted under solvent-free conditions to create C-C bonds. wordpress.com

While a direct solvent-free synthesis of this compound has not been reported, these examples suggest its feasibility. A potential route could involve the oxidation of 4-ethynylcyclohexylmethanol under solvent-free conditions using a solid-supported oxidizing agent.

Table 1: Examples of Solvent-Free Synthesis of Aldehydes and Related Compounds

| Reactants | Product Type | Conditions | Yield | Reference |

| Benzaldehyde, Acetophenone, NaOH | Chalcone | Grinding with mortar and pestle | High | researchgate.net |

| Primary Alcohols, O2 | Aldehydes | Au-Pd/TiO2 catalyst | High | nih.gov |

| Aldehydes, Ethyl Cyanoacetate, Hantzsch ester | 2,2-dialkylated cyano esters | Organocatalytic, solvent-free | Good | wordpress.com |

Microwave-assisted synthesis utilizes microwave radiation to heat reactions, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. This technique is highly efficient in transferring energy directly to the reacting molecules.

The application of microwave irradiation has proven effective for the synthesis of a wide range of compounds, including various aldehydes and heterocyclic structures derived from them. For example, the synthesis of aliphatic aldehydes from halides and dimethyl sulfoxide (B87167) on potassium bicarbonate has been achieved with short reaction times and high yields under microwave irradiation. researchgate.net Boric acid has been used as a catalyst for the condensation of aldehydes with active methylene (B1212753) compounds under solvent-free microwave conditions to produce chalcones and other derivatives. mdpi.com Furthermore, microwave-assisted methods have been developed for the synthesis of bioactive six-membered heterocycles, often involving aldehydes as key starting materials. mdpi.comnih.gov

Table 2: Selected Microwave-Assisted Syntheses Involving Aldehydes

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

| Kornblum Oxidation | Aliphatic halides, DMSO, K2CO3 | Microwave irradiation | Aliphatic Aldehydes | researchgate.net |

| Aldol-type Condensation | Acetophenones, Aldehydes | Boric acid, solvent-free, MW | Chalcones | mdpi.com |

| Multi-component Reaction | Aromatic aldehydes, Malononitrile, Ethyl acetoacetate | Ionic liquid/water, MW | 4H-pyran derivatives | mdpi.com |

Photocatalysis harnesses visible light to drive chemical reactions, offering a mild and sustainable alternative to traditional methods that often require harsh reagents or high temperatures. These reactions typically employ a photocatalyst that absorbs light and initiates electron transfer processes. rsc.org

Recent advances have highlighted the potential of photocatalysis for the synthesis of aldehydes. rsc.org Various strategies have been developed for installing a formyl group, including photocatalytic decarboxylation and the direct generation of formyl radicals. rsc.org Neutral eosin (B541160) Y has been used as a direct hydrogen atom transfer (HAT) photocatalyst to activate C-H bonds in aldehydes, enabling a range of functionalizations. nih.gov Furthermore, photoorganocatalytic methods have been developed for the efficient acetalization of aldehydes under mild, green conditions. researchgate.net

Although no specific photocatalytic synthesis of this compound is documented, one could envision a pathway where a suitable precursor is functionalized via a photocatalytically generated radical. For instance, a C-H bond on the cyclohexane ring could potentially be targeted for formylation under photocatalytic conditions, although controlling regioselectivity would be a significant challenge.

Table 3: Examples of Photocatalytic Transformations for Aldehyde Synthesis and Functionalization

| Reaction Type | Substrate | Catalyst/Conditions | Outcome | Reference |

| C-H Functionalization | Aldehydes | Eosin Y, visible light | Thioester generation | nih.gov |

| Acetalization | Aldehydes | Thioxanthenone, visible light | Acetal formation | researchgate.net |

| Formyl Group Installation | Various scaffolds | Various photocatalysts | Aldehyde synthesis | rsc.org |

Mechanochemistry utilizes mechanical force, such as ball milling, to induce chemical reactions. rsc.org This solvent-free technique can lead to different reaction pathways and product selectivities compared to solution-based methods and is considered a highly sustainable approach. rsc.org

Mechanochemical methods have been successfully applied to a variety of organic transformations, including those involving aldehydes. A notable example is the solvent-free conversion of both aromatic and aliphatic aldehydes to their corresponding oximes using hydroxylamine (B1172632) and sodium hydroxide (B78521) in a ball mill. rsc.org This demonstrates the applicability of mechanochemistry to a range of aldehyde substrates. While direct mechanochemical synthesis of this compound has not been reported, this technique holds promise for its preparation, potentially through the oxidation of 4-ethynylcyclohexylmethanol using a solid oxidant and ball milling.

Flow Chemistry Applications in Scalable Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for chemical synthesis, including enhanced safety, improved reaction control, and easier scalability. rsc.orgacs.org This technology is particularly well-suited for handling hazardous reagents and unstable intermediates. rsc.org

The synthesis of various aldehydes and their subsequent transformation have been successfully demonstrated using flow chemistry. For instance, multi-step flow processes have been developed for the synthesis of highly functionalized allylated compounds from aliphatic and aromatic aldehydes. rsc.org Flow chemistry has also been employed for the safe handling of hazardous intermediates in the synthesis of complex molecules like 2H-indazoles from amino-aldehydes. rsc.org The Swern-Moffatt oxidation, a classic method for converting alcohols to aldehydes, has been adapted to flow systems to manage thermally unstable intermediates effectively.

For the scalable synthesis of this compound, a flow chemistry approach could be highly beneficial. A potential multi-step flow process could involve the continuous oxidation of 4-ethynylcyclohexylmethanol, followed by in-line purification or immediate subsequent reaction, thereby improving efficiency and safety for larger-scale production. acs.org

Reactivity Profiles of 4 Ethynylcyclohexanecarbaldehyde

Reactivity of the Carbaldehyde Moiety

The carbaldehyde group is a classic electrophilic center, susceptible to attack by a wide range of nucleophiles. Its reactivity is influenced by the steric hindrance of the cyclohexyl ring and the electronic effects of the ethynyl (B1212043) substituent.

Nucleophilic addition is a fundamental reaction of aldehydes. The partially positive carbonyl carbon is readily attacked by nucleophiles, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol.

Hydride Addition: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are expected to reduce the aldehyde to the corresponding primary alcohol, (4-ethynylcyclohexyl)methanol. LiAlH₄ is a more powerful reducing agent than NaBH₄.

Organometallic Addition: Grignard reagents (RMgX) and organolithium reagents (RLi) would add to the carbonyl group, forming a new carbon-carbon bond and, after acidic workup, a secondary alcohol.

Cyanide Addition: The addition of a cyanide ion (from sources like HCN or NaCN) would result in the formation of a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group on the same carbon.

Table 1: Predicted Products of Nucleophilic Addition to 4-Ethynylcyclohexanecarbaldehyde

| Nucleophile/Reagent | Predicted Product |

| 1. NaBH₄, 2. H₂O | (4-Ethynylcyclohexyl)methanol |

| 1. CH₃MgBr, 2. H₃O⁺ | 1-(4-Ethynylcyclohexyl)ethanol |

| KCN, H⁺ | 2-Hydroxy-2-(4-ethynylcyclohexyl)acetonitrile |

Condensation reactions are crucial for forming new carbon-carbon bonds.

Aldol (B89426) Condensation: In the presence of a base, this compound can act as both an electrophile and, through the formation of an enolate at the alpha-carbon, a nucleophile. A self-aldol condensation would produce a β-hydroxy aldehyde, which could subsequently dehydrate upon heating to form an α,β-unsaturated aldehyde.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, ethyl acetoacetate) in the presence of a basic catalyst. This would lead to the formation of a new carbon-carbon double bond.

The reaction of the aldehyde with amines leads to the formation of imines or enamines, depending on the nature of the amine.

Imination: Primary amines react with the aldehyde to form an imine (a compound with a C=N double bond), also known as a Schiff base. This reaction is typically acid-catalyzed and involves the elimination of a water molecule.

Enamine Formation: Secondary amines react with the aldehyde to form an enamine, which is an alkene adjacent to a nitrogen atom. The reaction also proceeds via an acid-catalyzed pathway with the removal of water.

The hydrogen atom on the carbon adjacent to the carbonyl group (the alpha-carbon) is acidic and can be removed by a base to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile and can participate in various reactions, including the aldol condensation mentioned earlier and alkylation reactions. The formation of the enolate is a key step in the process of enolization, where the keto form of the aldehyde is in equilibrium with its enol tautomer.

Oxidation: Aldehydes are readily oxidized to carboxylic acids. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and Tollens' reagent ([Ag(NH₃)₂]⁺). The oxidation of this compound would yield 4-ethynylcyclohexanecarboxylic acid.

Reduction: As mentioned in the nucleophilic addition section, aldehydes can be reduced to primary alcohols using hydride reagents. Another method is the Wolff-Kishner reduction, which converts the carbonyl group directly to a methylene group (CH₂) under basic conditions, though this is more commonly applied to ketones.

Reactivity of the Ethynyl Moiety

The terminal alkyne functionality offers a different set of reactive possibilities, primarily centered around the acidity of the terminal proton and the reactivity of the triple bond.

The terminal proton of the ethynyl group is weakly acidic and can be deprotonated by a strong base (like sodium amide, NaNH₂) to form a powerful nucleophile, an acetylide ion. This acetylide can then participate in nucleophilic substitution reactions with alkyl halides to form a new carbon-carbon bond, extending the alkyne chain.

The triple bond itself can undergo various addition reactions, similar to alkenes, though often with different reactivity and selectivity. For instance, hydrogenation with a poisoned catalyst (like Lindlar's catalyst) would selectively reduce the alkyne to a cis-alkene. Complete hydrogenation with a more active catalyst (like palladium on carbon) would reduce both the alkyne and potentially the aldehyde. The triple bond can also undergo hydration (addition of water), typically catalyzed by mercury salts, to form a ketone via an enol intermediate.

Alkynylation and C-C Bond Formation Reactions

The presence of both an electrophilic aldehyde and a nucleophilic terminal alkyne (after deprotonation) within the same molecule opens up possibilities for various carbon-carbon bond-forming reactions. These reactions are fundamental in organic synthesis for building more complex carbon skeletons. numberanalytics.comillinois.edulibretexts.org

Alkynylation, the addition of a terminal alkyne to a carbonyl group, is a primary example of such a reaction. wikipedia.org In the context of this compound, this can occur in an intermolecular fashion, where an external acetylide adds to the aldehyde, or potentially in an intramolecular or polymerization context under specific conditions. A common method involves the deprotonation of a terminal alkyne with a strong base, such as an organolithium reagent or a Grignard reagent, to form a metal acetylide. This nucleophilic acetylide can then attack the electrophilic carbon of the aldehyde. wikipedia.org

For instance, the reaction of this compound with a generic acetylide (RC≡CM) would be expected to yield a secondary propargylic alcohol.

Hypothetical Reaction Data for Alkynylation of this compound

| Entry | Acetylide (RC≡CM) | Product | Expected Yield |

| 1 | Phenylacetylide (PhC≡CLi) | 1-(4-Ethynylcyclohexyl)-1-hydroxy-3-phenyl-2-propyne | High |

| 2 | Trimethylsilylacetylide ((CH₃)₃SiC≡CLi) | 1-(4-Ethynylcyclohexyl)-1-hydroxy-3-(trimethylsilyl)-2-propyne | High |

| 3 | Ethynylmagnesium bromide (HC≡CMgBr) | 1,1'-(Cyclohexane-1,4-diyl)bis(prop-2-yn-1-ol) | Moderate |

Furthermore, the aldehyde group can participate in other C-C bond-forming reactions like the aldol reaction, Wittig reaction, or Grignard reactions with various organometallic reagents. libretexts.org The terminal alkyne can also undergo C-C coupling reactions, such as the Sonogashira, Glaser, or Cadiot-Chodkiewicz couplings, which are invaluable for the synthesis of conjugated systems. numberanalytics.comwikipedia.org

Click Chemistry Conjugations (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne functionality makes this compound a prime substrate for "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and form only inoffensive byproducts. sigmaaldrich.comnd.edu The most prominent example of a click reaction is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). rsc.orgnih.govrsc.org

This reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide (B81097) in the presence of a copper(I) catalyst to afford a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govyoutube.com The reaction is highly efficient and can be carried out under mild, often aqueous, conditions, making it suitable for a wide range of applications, including bioconjugation and materials science. sigmaaldrich.comnih.govrsc.org The aldehyde group in this compound would generally be tolerant of these reaction conditions, allowing for the selective modification of the alkyne moiety.

Hypothetical Reaction Data for CuAAC with this compound

| Entry | Azide (R-N₃) | Catalyst | Solvent | Product |

| 1 | Benzyl azide | CuSO₄, Sodium Ascorbate | t-BuOH/H₂O | 4-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)cyclohexanecarbaldehyde |

| 2 | Azidoacetic acid | CuI | DMF | 2-(4-((4-(Formylcyclohexyl)methyl)-1H-1,2,3-triazol-1-yl))acetic acid |

| 3 | 1-Azido-4-nitrobenzene | [Cu(CH₃CN)₄]PF₆ | CH₂Cl₂ | 4-((1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)cyclohexanecarbaldehyde |

Metal-Mediated Transformations (e.g., Hydroboration, Hydrosilylation)

The terminal alkyne of this compound is susceptible to various metal-mediated transformations, which can lead to a variety of functionalized products.

Hydroboration: The hydroboration-oxidation of terminal alkynes is a powerful method for the synthesis of aldehydes or ketones. youtube.comyoutube.comyoutube.comchemistrysteps.comyoutube.com The reaction proceeds via the addition of a borane (B79455) reagent (e.g., BH₃, 9-BBN) across the triple bond, followed by oxidation (e.g., with H₂O₂ in basic conditions). For a terminal alkyne like that in this compound, the hydroboration is expected to be anti-Markovnikov, leading to the formation of an aldehyde after tautomerization of the intermediate enol. youtube.comchemistrysteps.com Care would need to be taken to protect the existing aldehyde group or to use a selective hydroborating agent to avoid competitive reduction of the aldehyde.

Hydrosilylation: Hydrosilylation involves the addition of a silicon-hydride bond across the alkyne's triple bond, typically catalyzed by a transition metal complex, most commonly platinum or rhodium. This reaction can lead to the formation of vinylsilanes, which are versatile synthetic intermediates. The regioselectivity and stereoselectivity of the hydrosilylation can often be controlled by the choice of catalyst and reaction conditions.

Cycloaddition Reactions

Beyond the [3+2] cycloaddition seen in click chemistry, the alkyne functionality of this compound can participate in other types of cycloaddition reactions. libretexts.orglibretexts.orgyoutube.compageplace.de These reactions are highly valuable for the construction of cyclic and heterocyclic systems. organicreactions.org

For example, alkynes can act as dienophiles in [4+2] Diels-Alder reactions, particularly when activated by electron-withdrawing groups, to form six-membered rings. libretexts.org They can also undergo [2+2] cycloadditions with alkenes upon photochemical activation to form cyclobutenes. libretexts.org Furthermore, 1,3-dipolar cycloadditions with other dipoles besides azides, such as nitrile oxides or nitrones, can provide access to a variety of five-membered heterocycles.

Chemoselective and Orthogonal Transformations

The presence of two distinct functional groups in this compound makes chemoselectivity a key consideration in its synthetic applications. The ability to react one functional group while leaving the other intact is crucial for multistep synthesis.

Tandem and Cascade Reaction Sequences Involving Both Functional Groups

The unique structural arrangement of this compound, featuring both an aldehyde and a terminal alkyne on a cyclohexane (B81311) scaffold, presents significant opportunities for the construction of complex molecular architectures through tandem and cascade reactions. These processes, in which multiple chemical bonds are formed in a single synthetic operation without the isolation of intermediates, offer considerable advantages in terms of efficiency and atom economy. Research into analogous systems, particularly those containing alkynyl aldehyde functionalities, provides a strong basis for predicting the reactivity of this compound in such sequences.

The primary mode of tandem reactivity for alkynyl aldehydes involves an initial reaction at the aldehyde, followed by an intramolecular cyclization involving the alkyne. This can be triggered by various catalytic systems, leading to the formation of diverse bicyclic and heterocyclic structures.

One of the most explored strategies for related compounds involves metal-catalyzed cyclizations. For instance, silver-catalyzed tandem reactions of ortho-alkynyl aldehydes with primary amines have been shown to produce benzothieno- and benzofuropyridines in good to excellent yields. bris.ac.ukacs.org This process is initiated by the formation of an imine from the aldehyde and the amine, which then undergoes a 6-endo-dig cyclization, with the alkyne attacking the iminium ion. This is followed by a series of rearrangements to yield the final aromatic product. A similar pathway can be envisioned for this compound, which would lead to the formation of a bicyclic amine derivative.

Gold catalysis has also been effectively used in tandem reactions of amides, aldehydes, and alkynes to generate highly substituted oxazoles. rsc.org In these reactions, a single gold catalyst facilitates both the initial coupling and the subsequent cyclization, highlighting the potential for atom-economical synthesis of complex heterocycles from simple precursors. rsc.org

Furthermore, Prins-type cyclizations represent a powerful tool for the synthesis of tetrahydropyran-containing macrocycles and could be adapted for intramolecular reactions of this compound. nih.gov These reactions typically involve the acid-catalyzed generation of an oxocarbenium ion from the aldehyde, which is then trapped by the intramolecular alkyne. This would result in the formation of a bicyclic ether. While many examples focus on intermolecular reactions or the formation of macrocycles, the underlying principles are applicable to the intramolecular cyclization of this compound to form bicyclic systems. nih.govbeilstein-journals.orgdntb.gov.uaresearchgate.netnih.gov

The synthesis of bicyclic systems, such as the bicyclo[4.3.1]decane core found in the welwitindolinone alkaloids, has been achieved through intramolecular oxidative cyclizations. nih.gov While the substrates in these examples are more complex, the strategic approach of using an intramolecular cyclization to build a bridged ring system is highly relevant to the potential transformations of this compound.

Below are tables detailing research findings for analogous tandem reactions of alkynyl aldehydes, which serve as a model for the potential reactivity of this compound.

Table 1: Silver-Catalyzed Tandem Synthesis of Benzofuropyridines from o-Alkynyl Aldehydes

| Entry | o-Alkynyl Aldehyde | Amine | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Ref |

| 1 | 2-(Phenylethynyl)benzaldehyde | t-BuNH₂ | Ag₂O (5) | EtOH | 80 | 3 | 2-Phenylbenzofuro[2,3-c]pyridine | 85 | acs.org |

| 2 | 2-(Hex-1-ynyl)benzaldehyde | t-BuNH₂ | Ag₂O (5) | EtOH | 80 | 3 | 2-Butylbenzofuro[2,3-c]pyridine | 82 | acs.org |

| 3 | 2-(Cyclohexenylethynyl)benzaldehyde | t-BuNH₂ | Ag₂O (5) | EtOH | 80 | 4 | 2-Cyclohexenylbenzofuro[2,3-c]pyridine | 78 | acs.org |

Table 2: Gold-Catalyzed Tandem A³-Coupling-Cyclization for Oxazole Synthesis

| Entry | Aldehyde | Alkyne | Amide | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Ref |

| 1 | Benzaldehyde | Phenylacetylene | Benzamide | [Au(I) complex] (5) | 1,2-DCE | 80 | 12 | 2,4,5-Triphenyloxazole | 89 | rsc.org |

| 2 | 4-Chlorobenzaldehyde | Phenylacetylene | Benzamide | [Au(I) complex] (5) | 1,2-DCE | 80 | 12 | 2,5-Diphenyl-4-(4-chlorophenyl)oxazole | 85 | rsc.org |

| 3 | Benzaldehyde | 1-Hexyne | Benzamide | [Au(I) complex] (5) | 1,2-DCE | 80 | 12 | 5-Butyl-2,4-diphenyloxazole | 76 | rsc.org |

These examples from the literature strongly suggest that this compound is a promising substrate for the development of novel tandem and cascade reactions to produce a variety of structurally complex and potentially valuable bicyclic and heterocyclic compounds. The specific outcomes would be highly dependent on the choice of catalyst, reagents, and reaction conditions.

Applications of 4 Ethynylcyclohexanecarbaldehyde As a Molecular Building Block

In the Synthesis of Complex Organic Molecules

The dual functionality of this compound allows for sequential or one-pot reactions to construct intricate three-dimensional structures.

Modular Assembly of Macrocycles and Cage Compounds

Macrocycles and cage compounds are large, cyclic, or polycyclic structures that often exhibit unique host-guest chemistry and biological activity. The ethynyl (B1212043) and carbaldehyde groups on 4-Ethynylcyclohexanecarbaldehyde could serve as orthogonal handles for building these complex structures.

For instance, the aldehyde could undergo reactions like Wittig olefination or reductive amination to introduce a long chain, which could then be cyclized by coupling the terminal alkyne with another functional group on the chain, such as an azide (B81097) in a "click chemistry" reaction (Huisgen cycloaddition). This modular approach would allow for the systematic variation of the macrocycle's size and composition.

Potential Reaction Scheme for Macrocycle Synthesis

| Step | Reactant 1 | Reactant 2 | Reaction Type | Potential Product |

|---|---|---|---|---|

| 1 | This compound | Azido-functionalized phosphonium (B103445) ylide | Wittig Reaction | Alkene with terminal alkyne and azide |

Construction of Bridged and Spirocyclic Systems

Bridged and spirocyclic systems are common motifs in many natural products and pharmaceutically active compounds. The cyclohexane (B81311) ring of this compound provides a rigid scaffold upon which these complex topologies can be built.

A potential strategy to form a spirocycle could involve an initial reaction at the aldehyde, for example, with a Grignard reagent containing a tethered functional group. This new stereocenter could then direct an intramolecular reaction involving the ethynyl group to close a second ring at the C4 position of the cyclohexane, creating the spirocyclic junction.

Precursor for Natural Product Scaffolds

Many natural products contain cyclohexane rings and complex side chains. The aldehyde group of this compound is a versatile starting point for elaborating such side chains through aldol (B89426) reactions, Grignard additions, or other carbon-carbon bond-forming reactions. The alkyne can be subsequently transformed into a variety of other functional groups (e.g., ketones, alkanes, or heterocycles) found in natural products. This makes it a plausible, though not documented, starting material for the synthesis of complex natural product scaffolds.

In Medicinal Chemistry Research

In drug discovery, the goal is often to generate a large number of diverse molecules for screening. The bifunctional nature of this compound is ideally suited for the rapid assembly of such chemical libraries.

Design of Diverse Chemical Libraries

Chemical libraries containing a wide array of different molecules are essential for identifying new drug leads. Diversity-oriented synthesis (DOS) aims to create structurally complex and diverse small molecules from a common starting material.

Using this compound, one could envision a library synthesis where the aldehyde is first reacted with a diverse set of amines via reductive amination. Subsequently, the alkyne group on each of these products could be subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a diverse collection of azides. This two-step process would rapidly generate a large library of compounds with diversity at two key positions.

Hypothetical Library Generation

| Step | Diversity Input 1 (at Aldehyde) | Diversity Input 2 (at Alkyne) | Resulting Scaffold |

|---|---|---|---|

| 1 | 100 different primary/secondary amines | - | 100 unique amine-containing intermediates |

Scaffold for Ligand Discovery and Optimization

A molecular scaffold is the core structure of a molecule to which various functional groups are attached. The cyclohexane ring of this compound provides a non-planar, three-dimensional scaffold that is often desirable in drug candidates to improve binding selectivity and metabolic stability.

Once an initial "hit" compound is identified from a screening campaign, the alkyne and aldehyde functionalities (or their derivatives) provide convenient points for chemical modification. For example, if a ligand containing this scaffold binds to a biological target, the ethynyl group could be used to attach different substituents via Sonogashira coupling to explore a specific pocket in the target's binding site, thereby optimizing the ligand's potency and selectivity.

Development of Analogues with Modified Pharmacophores

In the realm of medicinal chemistry, the modification of pharmacophores is a crucial strategy for optimizing the biological activity, selectivity, and pharmacokinetic properties of lead compounds. The unique combination of a reactive aldehyde and a versatile ethynyl group on a cyclohexyl scaffold makes this compound a valuable starting material for the synthesis of diverse molecular architectures.

The aldehyde functionality can serve as a handle for various chemical transformations to introduce new pharmacophoric elements. For instance, it can undergo reductive amination to introduce a wide range of amine-containing moieties, a common feature in many biologically active compounds. Furthermore, condensation reactions with hydrazines or hydroxylamines can lead to the formation of stable hydrazone or oxime linkages, respectively, which are themselves recognized pharmacophores in various drug candidates.

The ethynyl group offers another point of diversity. It can participate in a variety of coupling reactions, such as the Sonogashira, Glaser, and azide-alkyne cycloaddition ("click chemistry") reactions. These reactions allow for the facile introduction of aryl, heteroaryl, or other complex molecular fragments, enabling the exploration of a broad chemical space around the cyclohexyl core. The rigidity of the ethynyl group can also be exploited to introduce conformational constraints, which can be beneficial for binding to specific biological targets.

The non-aromatic nature of the cyclohexyl ring is also advantageous, as it can lead to analogues with improved solubility and metabolic stability compared to their aromatic counterparts. The stereochemistry of the cyclohexane ring (cis/trans isomerism) offers an additional layer of structural diversity that can be explored to fine-tune the biological activity of the resulting analogues.

| Functional Group | Potential Transformations | Introduced Pharmacophoric Elements |

| Aldehyde | Reductive Amination, Wittig Reaction, Aldol Condensation | Amines, Alkenes, β-Hydroxy Carbonyls |

| Ethynyl | Sonogashira Coupling, Click Chemistry, Glaser Coupling | Aryl/Heteroaryl Groups, Triazoles, Diynes |

In Materials Science Research

The distinct reactivity of its two functional groups positions this compound as a promising building block in materials science for the creation of polymers, supramolecular assemblies, and functional organic materials.

Both the aldehyde and ethynyl groups of this compound can be utilized in polymerization reactions. The aldehyde group can participate in polycondensation reactions, for example, with diols or diamines, to form polyesters or polyimines. The ethynyl group can undergo polymerization through various mechanisms, including Ziegler-Natta catalysis or metathesis polymerization, to yield polyacetylene-type structures.

The bifunctional nature of this molecule also allows for its use in the synthesis of cross-linked polymers. For instance, one functional group can be used for linear chain growth, while the other remains as a pendant group that can be subsequently reacted to form cross-links, leading to materials with enhanced thermal and mechanical stability. The incorporation of the cycloaliphatic ring into the polymer backbone can also impart desirable properties such as increased rigidity and a higher glass transition temperature.

Supramolecular chemistry relies on non-covalent interactions to construct large, well-defined architectures. The ethynyl group of this compound can act as a hydrogen bond donor, interacting with suitable acceptors to guide the self-assembly of molecules into larger structures. acs.org The aldehyde group can also participate in the formation of reversible covalent bonds, such as imines, which are increasingly being used in the construction of dynamic supramolecular systems.

The rigid and well-defined geometry of the cyclohexyl scaffold, combined with the directional nature of the interactions involving the aldehyde and ethynyl groups, makes this molecule a potential building block for the design of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials are characterized by their high porosity and surface area, making them attractive for applications in gas storage, separation, and catalysis.

Organic materials with tailored electronic and optical properties are in high demand for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ethynyl group is a common component in conjugated organic materials due to its ability to extend π-conjugation. oup.com By incorporating this compound into larger conjugated systems through its ethynyl group, it is possible to tune the electronic properties of the resulting materials.

The aldehyde group can be used to attach the molecule to surfaces or to other functional moieties. For example, it can react with amino-functionalized substrates to immobilize the material on a solid support. While the cyclohexyl spacer itself is not conjugated, its presence can influence the solid-state packing of the material, which in turn affects its bulk electronic properties. The development of organic molecules for optoelectronic devices is an active area of research. google.comgoogle.com

| Application Area | Relevant Functional Group(s) | Resulting Material Type |

| Polymer Synthesis | Aldehyde and/or Ethynyl | Polyesters, Polyimines, Polyacetylenes, Cross-linked Polymers |

| Supramolecular Assemblies | Ethynyl (H-bonding), Aldehyde (reversible covalent bonds) | Hydrogen-bonded networks, MOFs, COFs |

| Functional Organic Materials | Ethynyl (conjugation), Aldehyde (functionalization) | Conjugated polymers, Surface-modified materials |

Contributions to Combinatorial Chemistry and Fragment-Based Approaches

Combinatorial chemistry and fragment-based drug discovery are powerful strategies for the rapid identification of new lead compounds. acs.org The unique structural features of this compound make it a valuable tool in these approaches.

Fragment-based drug discovery (FBDD) relies on the screening of small, low-molecular-weight compounds ("fragments") to identify those that bind to a biological target. acs.org The hits from these screens are then typically grown or linked together to create more potent lead compounds.

This compound itself can be considered a valuable fragment due to its three-dimensional cyclohexyl core and its two orthogonal reactive handles. The presence of both an aldehyde and an ethynyl group allows for the facile and systematic elaboration of the fragment in multiple directions. This enables the creation of a diverse library of related compounds, where each compound explores a different region of the chemical space around the central scaffold.

By reacting the aldehyde or the ethynyl group with a collection of different building blocks, a large and diverse fragment database can be rapidly generated from this single precursor. The resulting library of compounds can then be screened against a variety of biological targets to identify new starting points for drug discovery programs. The creation of diverse fragment libraries is a key strategy in modern drug discovery. digitellinc.com

Use in Ligand Extension and Pocket Exploration

This compound is a bifunctional molecule that holds significant potential as a versatile building block in drug discovery, specifically for ligand extension and the exploration of protein binding pockets. Its utility stems from the presence of two distinct reactive groups: a terminal alkyne and an aldehyde, attached to a rigid cyclohexane scaffold. This unique combination allows for a dual-pronged approach in modifying and probing the environment of a protein's active or allosteric sites.

The cyclohexane core provides a rigid, three-dimensional structure that can serve as a scaffold, positioning the functional groups in defined spatial orientations. nih.govmdpi.comnih.govacs.orgresearchgate.net This rigidity is advantageous in medicinal chemistry as it can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity interactions. nih.gov

The terminal alkyne group is a well-established functional handle in bioorthogonal chemistry. researchgate.net It is particularly known for its role in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click" reaction. researchgate.netacs.orgnih.govwebsite-files.com This reaction is highly efficient and specific, allowing for the covalent linkage of the alkyne-containing molecule to another molecule bearing an azide group under mild, biologically compatible conditions. acs.org In the context of ligand extension, a fragment-like molecule such as this compound that binds to a protein pocket can be "clicked" onto an azide-modified secondary building block, effectively "growing" the ligand to explore adjacent regions of the binding site. nih.gov This strategy allows for the systematic exploration of the chemical space around an initial hit to improve potency and selectivity.

Concurrently, the aldehyde functionality offers an orthogonal strategy for covalent modification of the target protein. rsc.org Aldehydes are electrophilic and can react with nucleophilic amino acid residues on the protein surface, such as the side chains of lysine (B10760008) or cysteine. nih.govnih.govacs.org The reaction with a primary amine of a lysine residue results in the formation of a Schiff base, a reversible covalent bond. nih.gov This reversible covalent modification can be a valuable tool for probing transient binding pockets or for developing inhibitors with prolonged target engagement. Furthermore, aldehydes can react with cysteine residues to form a hemithioacetal or, under certain conditions, undergo further reactions. nih.gov The ability to form covalent bonds with the target protein can significantly enhance binding affinity and can be used to validate the binding site and explore the local protein environment. acs.orgnih.govmdpi.comfrontiersin.org

The dual functionality of this compound allows for a sequential or simultaneous approach to ligand extension and pocket exploration. For instance, the aldehyde could first be used to anchor the molecule within a binding pocket through covalent modification of a lysine residue. Subsequently, the exposed alkyne handle can be used in a click reaction to attach various chemical moieties, thereby exploring the surrounding pocket for additional interactions. This approach can provide valuable structure-activity relationship (SAR) data, guiding the design of more potent and selective ligands.

The table below summarizes the potential interactions and applications of this compound's functional groups in the context of ligand extension and pocket exploration.

| Functional Group | Reaction Type | Interacting Partner | Application |

| Terminal Alkyne | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide-modified molecules | Ligand extension, Fragment linking |

| Terminal Alkyne | Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained cyclooctyne-modified molecules | Bioorthogonal ligation in cellular environments |

| Aldehyde | Schiff Base Formation | Lysine residues | Covalent anchoring, Pocket exploration |

| Aldehyde | Hemithioacetal Formation | Cysteine residues | Covalent modification, Probing nucleophilic residues |

Detailed research findings on the direct application of this compound are not extensively documented in publicly available literature. However, the principles of its constituent functional groups are well-established in medicinal chemistry and chemical biology. The following table outlines hypothetical research findings based on the known reactivity of terminal alkynes and aldehydes.

| Research Focus | Hypothetical Finding | Implication for Drug Discovery |

| Covalent inhibitor development | This compound forms a Schiff base with a key lysine residue in the active site of a target kinase. | The cyclohexane scaffold orients the alkyne towards a solvent-exposed region, allowing for further modification. |

| Fragment-based screening | The ethynylcyclohexyl moiety of the molecule is identified as a binder in a fragment screen against a protease. | The aldehyde provides a vector for initial exploration of the surrounding pocket to improve affinity. |

| Probing allosteric sites | A ligand containing the this compound core is shown to covalently modify a distal cysteine residue, leading to allosteric modulation of enzyme activity. | The alkyne serves as a point for attaching reporter tags (e.g., fluorophores via click chemistry) to study conformational changes. |

Advanced Characterization Methodologies for 4 Ethynylcyclohexanecarbaldehyde

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic compounds. By probing the interactions of molecules with electromagnetic radiation, various spectroscopic methods can reveal detailed information about the molecular structure of 4-Ethynylcyclohexanecarbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. core.ac.uk It provides data on the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

¹H NMR: The ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to the different types of protons present. The aldehyde proton (CHO) would appear as a distinct singlet or a narrowly split multiplet at a downfield chemical shift, typically in the range of 9-10 ppm. The ethynyl (B1212043) proton (C≡C-H) would also have a unique chemical shift, generally found between 2-3 ppm. The protons on the cyclohexane (B81311) ring would produce a complex series of overlapping multiplets in the upfield region of the spectrum, typically between 1-2.5 ppm. The exact chemical shifts and coupling patterns of these cyclohexane protons would depend on their axial or equatorial positions and their stereochemical relationships with neighboring protons.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. weebly.com For this compound, distinct signals would be observed for the carbonyl carbon of the aldehyde group (around 200 ppm), the two sp-hybridized carbons of the ethynyl group (typically in the 65-90 ppm range), and the sp³-hybridized carbons of the cyclohexane ring (in the 20-50 ppm range). The specific chemical shifts of the cyclohexane carbons would be influenced by the substituent effects of the aldehyde and ethynyl groups.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule. nih.govucsb.edu

COSY: A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, helping to trace out the spin systems within the cyclohexane ring and confirm the connectivity between the ring protons.

HSQC: An HSQC spectrum correlates directly bonded ¹H and ¹³C atoms. nih.gov This experiment is invaluable for assigning the ¹³C signals based on the assignments of their attached protons, or vice versa. For instance, the aldehyde proton signal would correlate with the carbonyl carbon signal, and the ethynyl proton signal would correlate with the terminal alkyne carbon signal.

A summary of expected NMR data is presented in the table below.

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Correlations (2D-NMR) |

| Aldehyde (CHO) | 9.0 - 10.0 | 190 - 205 | HSQC: Correlation to aldehyde proton |

| Ethynyl (C≡CH) | 2.0 - 3.0 | 65 - 90 (C≡CH), 70 - 95 (C≡C) | HSQC: Correlation to ethynyl proton |

| Cyclohexane (CH, CH₂) | 1.0 - 2.5 | 20 - 50 | COSY: Correlations between ring protons; HSQC: Correlations to respective ring carbons |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the vibrational energy levels of molecules and is highly effective for identifying functional groups. youtube.com Infrared (IR) and Raman spectroscopy are complementary techniques that provide a molecular fingerprint. spectroscopyonline.comnih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its key functional groups. A strong, sharp absorption band around 3300 cm⁻¹ would be indicative of the C-H stretch of the terminal alkyne. The C≡C triple bond stretch would appear as a weaker absorption in the range of 2100-2140 cm⁻¹. A very strong and prominent absorption band between 1720-1740 cm⁻¹ would correspond to the C=O stretching vibration of the aldehyde. Additionally, C-H stretching vibrations of the cyclohexane ring would be observed around 2850-3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would also reveal the vibrational modes of the molecule. The C≡C triple bond, being a relatively non-polar and symmetrical bond, would typically show a strong Raman scattering signal in the 2100-2140 cm⁻¹ region. The C=O stretch of the aldehyde would also be observable, although it might be weaker compared to its IR absorption. The symmetric C-H stretching vibrations of the cyclohexane ring would also be Raman active. The complementarity of IR and Raman is particularly useful; for instance, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. youtube.com

Key vibrational frequencies are summarized below.

| Functional Group | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) | Vibrational Mode |

| Ethynyl C-H | ~3300 (strong, sharp) | ~3300 | Stretching |

| Ethynyl C≡C | 2100 - 2140 (weak to medium) | 2100 - 2140 (strong) | Stretching |

| Aldehyde C=O | 1720 - 1740 (strong) | 1720 - 1740 | Stretching |

| Cyclohexane C-H | 2850 - 3000 | 2850 - 3000 | Stretching |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. msu.edu The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org

For this compound, the primary chromophore is the aldehyde group. It is expected to exhibit a weak absorption band in the UV region, typically around 270-300 nm, which is attributed to the n → π* transition of the carbonyl group. masterorganicchemistry.com This transition involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl double bond. While the ethynyl group also contains a π system, its absorption is generally in the far UV region and may not be readily observable on standard instruments. The cyclohexane ring itself does not absorb in the UV-Vis region.

| Chromophore | λmax (nm) | Transition | Molar Absorptivity (ε) |

| Aldehyde (C=O) | 270 - 300 | n → π* | Low to Moderate |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. chemguide.co.uk When this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this molecular ion provides the molecular weight of the compound.

The molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often unique to the compound and can provide valuable structural information. libretexts.org Common fragmentation pathways for this molecule might include:

Loss of the aldehyde group (CHO), resulting in a fragment with a mass corresponding to M - 29.

Loss of the ethynyl group (C₂H), resulting in a fragment with a mass corresponding to M - 25.

Cleavage of the cyclohexane ring, leading to a series of characteristic fragment ions.

By analyzing the masses of these fragments, the presence of the aldehyde and ethynyl functional groups, as well as the cyclohexyl core, can be confirmed. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition.

Fluorescence Spectroscopy for Conformational Studies

While this compound itself is not expected to be strongly fluorescent, fluorescence spectroscopy could potentially be employed for conformational studies if the molecule is derivatized with a fluorescent tag. By attaching a fluorophore to a specific position on the molecule, changes in the fluorescence properties (e.g., intensity, lifetime, and anisotropy) could be monitored to study conformational changes of the cyclohexane ring or interactions with other molecules. However, for the underivatized compound, this technique is less likely to provide significant structural information.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

Gas Chromatography (GC): Given its expected volatility, gas chromatography is a suitable method for the analysis of this compound. When coupled with a mass spectrometer (GC-MS), it allows for both the separation of the compound from impurities and its identification based on its mass spectrum. The retention time in the gas chromatogram is a characteristic property of the compound under specific analytical conditions and can be used for purity assessment.

High-Performance Liquid Chromatography (HPLC): High-performance liquid chromatography is another powerful technique for the purification and analysis of this compound. sci-hub.se A normal-phase HPLC method, using a polar stationary phase (e.g., silica (B1680970) gel) and a non-polar mobile phase, could be effective for its separation. Alternatively, a reversed-phase HPLC method could be developed. The purity of the compound can be determined by the area of its peak in the chromatogram relative to the total area of all peaks.

A summary of chromatographic methods is provided below.

| Technique | Stationary Phase | Mobile Phase | Detector | Application |

| Gas Chromatography (GC) | Non-polar (e.g., polydimethylsiloxane) | Inert gas (e.g., He, N₂) | Flame Ionization (FID), Mass Spectrometry (MS) | Purity assessment, separation from volatile impurities |

| High-Performance Liquid Chromatography (HPLC) | Silica gel (normal-phase) or C18 (reversed-phase) | Non-polar solvent (normal-phase) or polar solvent mixture (reversed-phase) | UV, Mass Spectrometry (MS) | Purification, purity assessment |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Due to the aldehyde functional group's moderate chromophore, direct UV detection is possible, but sensitivity can be significantly enhanced through derivatization. A common and effective method involves pre-column derivatization with 2,4-Dinitrophenylhydrazine (DNPH). waters.com This reagent reacts with the aldehyde to form a highly chromophoric 2,4-dinitrophenylhydrazone derivative, which can be readily detected at wavelengths around 360 nm. epa.gov

A reversed-phase HPLC method is typically employed for the separation of the DNPH derivative. A C18 column is a suitable stationary phase, providing good resolution for nonpolar to moderately polar compounds. waters.com The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile, and water. This allows for the efficient elution of the derivatized analyte and separation from any unreacted DNPH and other impurities. waters.com Post-column derivatization using reagents like 1,3-Cyclohexanedione, which forms a fluorescent product with aldehydes, presents an alternative that avoids pre-treatment steps. jascoinc.com

Table 1: Illustrative HPLC Parameters for the Analysis of this compound-DNPH Derivative

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 35 °C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 360 nm |

| Derivatizing Agent | 2,4-Dinitrophenylhydrazine (DNPH) |

This table presents a hypothetical but scientifically plausible set of parameters for the HPLC analysis of this compound after derivatization.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, with a predicted boiling point amenable to GC analysis, can be analyzed directly. The use of a capillary column with a mid-polarity stationary phase, such as one containing a (14%‐cyanopropyl‐phenyl)‐86%‐methyl‐polysiloxane, can provide excellent separation of isomers and related impurities. researchgate.net

For detection, a Flame Ionization Detector (FID) offers high sensitivity for organic compounds. However, for unambiguous identification, coupling the GC to a Mass Spectrometer (MS) is invaluable. GC-MS allows for the determination of the molecular weight and fragmentation pattern of the compound, confirming its identity and elucidating the structure of any co-eluting impurities. The presence of cis and trans isomers of this compound can potentially be resolved and quantified using a high-resolution capillary column and an optimized temperature program.

Table 2: Proposed GC-MS Parameters for the Analysis of this compound

| Parameter | Value |

|---|---|

| Column | DB-1701 (14%‐cyanopropyl‐phenyl)‐methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (50:1) |

| Oven Program | 80 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

This table outlines a hypothetical but scientifically sound set of parameters for the GC-MS analysis of this compound.

Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC) is a technique that separates molecules based on their size in solution. jascoinc.com It is predominantly used for the analysis of large molecules such as polymers and proteins. helixchrom.comnih.gov For a small molecule like this compound (Molecular Weight: 136.19 g/mol ), SEC is generally not a suitable method for detailed purity analysis or separation of closely related impurities. The resolution of SEC in the low molecular weight range is typically insufficient to separate molecules with small differences in size, such as isomers or compounds with minor structural variations. Therefore, this technique would not be a primary choice for the advanced characterization of this specific compound.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC and GC. For the analysis of neutral aldehydes like this compound, Micellar Electrokinetic Chromatography (MEKC) is the most appropriate CE mode. researchgate.net In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer above its critical micelle concentration. unesp.br This forms micelles that act as a pseudo-stationary phase, allowing for the separation of neutral analytes based on their partitioning between the aqueous buffer and the hydrophobic interior of the micelles.

Similar to HPLC, derivatization can be employed to enhance detection. Reagents like 2-thiobarbituric acid (TBA) can be used to form adducts with aldehydes, which can then be detected with high sensitivity. nih.gov Another approach involves forming aldehyde-bisulfite adducts, which are charged and can be separated by capillary zone electrophoresis (CZE). researchgate.net

Table 3: Potential MEKC Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Capillary | Fused-silica, 50 µm ID, 60 cm total length (50 cm effective) |

| Background Electrolyte | 20 mM Borate buffer (pH 9.2) containing 50 mM SDS |

| Applied Voltage | 25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | Diode Array Detector (DAD) at 214 nm |

This table provides a hypothetical yet scientifically feasible set of parameters for the analysis of this compound using MEKC.

Diffraction Techniques for Solid-State Analysis (e.g., X-ray Diffraction where applicable)

X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. libretexts.org If this compound can be obtained as a single crystal of suitable quality, single-crystal X-ray diffraction can provide precise information on bond lengths, bond angles, and the conformation of the cyclohexyl ring. nih.gov This would definitively distinguish between cis and trans isomers and reveal details about the crystal packing and intermolecular interactions.

The process involves mounting a single crystal on a goniometer and irradiating it with a monochromatic X-ray beam. libretexts.org The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the crystal structure is solved and refined. For compounds containing a cyclohexyl ring, X-ray crystallography can confirm the chair, boat, or twist-boat conformation of the ring in the solid state.

Table 4: Compound and Crystallographic Data (Hypothetical)

| Parameter | Value |

|---|---|

| Compound | This compound |

| Formula | C9H12O |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 12.6 |

| b (Å) | 11.2 |

| c (Å) | 10.4 |

| **β (°) ** | 110.7 |

| **Volume (ų) ** | 1377 |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

This table presents hypothetical crystallographic data for this compound to illustrate the type of information obtained from X-ray diffraction analysis.

Computational and Theoretical Investigations of 4 Ethynylcyclohexanecarbaldehyde

Electronic Structure Elucidation and Bonding Analysis

The arrangement of electrons and the nature of the chemical bonds within 4-Ethynylcyclohexanecarbaldehyde are fundamental to its chemical and physical properties. Computational methods are employed to model this electronic environment with high fidelity.

Quantum chemical calculations are the cornerstone of modern computational chemistry, providing a framework for approximating solutions to the Schrödinger equation for a given molecule. For a molecule such as this compound, a hierarchy of methods is available, each offering a different balance of computational cost and accuracy.

Hartree-Fock (HF) Theory : This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org It treats each electron as moving in the average field created by all other electrons, but it does not account for electron correlation—the tendency of electrons to avoid each other. wikipedia.orglibretexts.org While often providing a good first approximation, HF is generally insufficient for high-accuracy predictions. fsu.edu

Density Functional Theory (DFT) : DFT has become the workhorse of computational chemistry due to its favorable combination of accuracy and efficiency. nrel.gov Instead of the complex wavefunction, DFT uses the electron density as the fundamental variable. Functionals like M06-2X have been shown to provide a good trade-off between accuracy and computational cost for organic molecules. nrel.govnih.gov DFT calculations would be suitable for optimizing the geometry, calculating vibrational frequencies, and determining the electronic properties of this compound.

Coupled Cluster (CC) Theory : Coupled Cluster methods are considered the "gold standard" in quantum chemistry for providing highly accurate results for small to medium-sized molecules. wikipedia.orgmaplesoft.com Methods like CCSD(T), which includes single, double, and a perturbative treatment of triple excitations, can achieve sub-chemical accuracy (±1 kJ/mol) for properties like reaction energies. wikipedia.orgnih.gov However, their high computational cost, which scales steeply with the size of the system, often limits their application to smaller molecules or as benchmarks for less expensive methods. maplesoft.comq-chem.com

Table 1: Comparison of Common Quantum Chemical Methods

| Method | Treatment of Electron Correlation | Typical Scaling | Key Application |

|---|---|---|---|

| Hartree-Fock (HF) | None (mean-field only) | N⁴ | Baseline calculations, initial geometries |

| Density Functional Theory (DFT) | Included via exchange-correlation functional | N³-N⁴ | Geometry optimization, frequencies, reaction energies |

| Coupled Cluster (CCSD(T)) | High-level, systematic inclusion | N⁷ | High-accuracy benchmark energies |

N represents the number of basis functions, a measure of system size.

Molecular Orbital (MO) theory describes chemical bonding as the combination of atomic orbitals to form a new set of orbitals that extend over the entire molecule. libretexts.orgfsu.edu This approach naturally explains phenomena like delocalization in conjugated systems. libretexts.org

For this compound, MO theory would describe the formation of σ (sigma) bonds that constitute the molecular framework and the π (pi) bonds within the aldehyde and ethynyl (B1212043) functional groups. chadsprep.comlibretexts.org

A key application of MO theory is Frontier Molecular Orbital (FMO) Theory , developed by Kenichi Fukui. wikipedia.org This theory posits that a molecule's reactivity is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgethz.ch

The HOMO represents the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile).

The LUMO represents the orbital to which the molecule is most likely to accept electrons (acting as an electrophile).

The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive. For this compound, the LUMO is expected to be localized primarily on the electron-withdrawing aldehyde group, making it the likely site for nucleophilic attack. The HOMO would likely have significant contributions from the electron-rich ethynyl π-system. youtube.com

The non-planar cyclohexane (B81311) ring in this compound can adopt several different three-dimensional shapes, or conformations. The most significant of these are the chair conformations where the ethynyl and carbaldehyde groups can be in either an axial or equatorial position.

Computational methods can be used to perform a conformational analysis to identify the most stable arrangement. This involves calculating the energy of different conformers to map out the molecule's energy landscape . researchgate.netnih.gov An energy landscape is a multi-dimensional surface that relates the molecule's geometry to its potential energy. researchgate.netnih.gov By searching this landscape, computational algorithms can locate the global minimum energy structure as well as other low-energy local minima. For monosubstituted cyclohexanes, the equatorial conformer is almost always more stable than the axial conformer due to the avoidance of steric strain. This principle would be expected to hold for this compound.

Table 2: Hypothetical Relative Energies for Conformers of this compound

| Conformer | Substituent Positions | Expected Relative Energy (kcal/mol) | Expected Population at 298 K |

|---|---|---|---|

| Chair-eq,eq | Both Equatorial | 0.00 (most stable) | >99% |